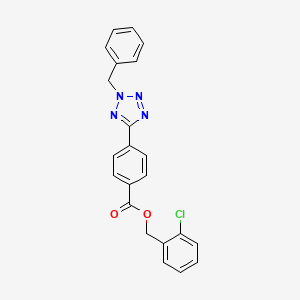![molecular formula C14H26N2O4 B11064645 1-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)butane-1,2,3,4-tetrol](/img/structure/B11064645.png)
1-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)butane-1,2,3,4-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,7-Dimethyl-1,3-diazatricyclo[33113,7]decan-2-yl)butane-1,2,3,4-tetrol is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)butane-1,2,3,4-tetrol involves multiple steps, starting from simpler precursors. The key steps typically include:
- Formation of the diazatricyclo core through cyclization reactions.
- Introduction of the butane-1,2,3,4-tetrol moiety via selective functionalization.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)butane-1,2,3,4-tetrol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its properties.
Substitution: This allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler alcohols or hydrocarbons.
Scientific Research Applications
1-(5,7-Dimethyl-1,3-diazatricyclo[331
Chemistry: As a building block for more complex molecules and in the study of reaction mechanisms.
Biology: Potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)butane-1,2,3,4-tetrol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: A related compound with a similar core structure but different functional groups.
1,3,5,7-Tetraazatricyclo: Another compound with a similar tricyclic structure but different nitrogen positioning and functionalization.
Uniqueness
1-(5,7-Dimethyl-1,3-diazatricyclo[33113,7]decan-2-yl)butane-1,2,3,4-tetrol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H26N2O4 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
1-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C14H26N2O4/c1-13-4-14(2)7-15(5-13)12(16(6-13)8-14)11(20)10(19)9(18)3-17/h9-12,17-20H,3-8H2,1-2H3 |
InChI Key |
YHVMNTQNLJRCTI-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C(C(C(CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B11064566.png)
![2-[(cyclopentylcarbonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11064578.png)
![methyl 3-(3,4-difluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11064585.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11064592.png)
![N-(3,4-Dimethylphenyl)-N-[(4-phenyl-3-propionyl-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL)methyl]propanamide](/img/structure/B11064595.png)
![Ethyl 3-(dicyanomethylidene)-8-[4-(dimethylamino)phenyl]-1-methyl-5-oxo-2,6-diazabicyclo[2.2.2]octane-7-carboxylate](/img/structure/B11064603.png)

![N-[4-(dimethylamino)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11064611.png)
![2-amino-6-methyl-4-(3-methyl-1-benzothiophen-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11064615.png)

![4-{5-[(2-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11064628.png)
![3,6-bis(4-methoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11064638.png)
![1'-(4-chlorophenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11064651.png)
